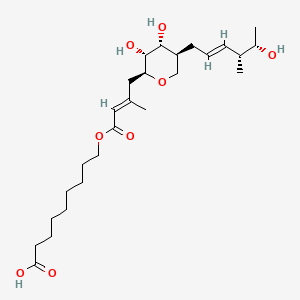![molecular formula C11H18N4 B1679882 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 78668-34-5](/img/structure/B1679882.png)
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
概要
説明
“3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene” is a complex organic compound . It has a molecular formula of C17H24N4O6, an average mass of 380.396 Da, and a monoisotopic mass of 380.169586 Da . It is also known by its IUPAC name "2,2’,2’'-[3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triyl]triacetic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple nitrogen atoms forming a bicyclic structure . It has been used to create organometallic Ni (II) and Ni (III) complexes .Chemical Reactions Analysis
This compound has been used to isolate and structurally characterize well-defined organometallic Ni (II) and Ni (III) complexes . It has also been used in the formation of complexes with various metal ions such as Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Pb2+, Ga3+, Fe3+, and In3+ .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 638.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has an enthalpy of vaporization of 99.2±3.0 kJ/mol and a flash point of 340.2±31.5 °C . It has a molar refractivity of 93.7±0.3 cm3, and a molar volume of 288.0±3.0 cm3 .科学的研究の応用
MRI and PET Applications
Pyclen has been used as a ligand for Manganese (II) in MRI and 52Mn PET applications . A new Pyclen-3,9-diacetate derivative ligand was synthesized to improve the dissociation kinetics of its Mn (II) complex . This ligand is less basic than the N-containing analogue due to the non-protonable O-atom .
Radiopharmaceuticals for β-radiotherapy
Pyclen-dipicolinate chelates have been proven to be very efficient chelators for the radiolabeling with β –-emitters such as 90 Y . A pyclen-dipicolinate ligand functionalized with additional C12 alkyl chains was synthesized . The resulting 90 Y radiocomplex was observed to have a notable increase in lipophilicity .
Treatment of Liver or Brain Cancers
The lipophilic nature of the 90 Y radiocomplex allows it to be extracted in Lipiodol ® and encapsulated in biodegradable pegylated poly (malic acid) nanoparticles . This demonstrates the potential of lipophilic pyclen-dipicolinate derivatives as platforms for the design of radiopharmaceuticals for the treatment of liver or brain cancers by internal radiotherapy .
Nuclear Medicine
Pyclen-based radiopharmaceuticals have been used in nuclear medicine for the diagnosis and therapy of cancers . Due to the large range of radionuclides available and their different emitting properties, PET and SPECT imaging modalities can provide valuable information on the dysfunction or anomalies of organs in support of radiotherapy .
Targeted Dual-Photon Bioimaging
Pyclen-based lanthanide luminescent bioprobes have been synthesized and proven to be very suitable for two-photon microscopy . A strategy was developed to design bifunctional analogs of these bioprobes, providing additional reactive chemical groups for coupling with biological carriers, thereby achieving deep in vivo targeted two-photon bioimaging .
Research on New Ligands
Research is being conducted on new ligands of Pyclen. For example, a new Pyclen-3,9-diacetate derivative ligand was synthesized, possessing an etheric O-atom opposite to the pyridine ring, to improve the dissociation kinetics of its Mn (II) complex .
特性
IUPAC Name |
3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMUPMQUMCDOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC=C2)CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343011 | |
| Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
CAS RN |
78668-34-5 | |
| Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pyclen?
A1: The molecular formula of Pyclen is C11H18N4, and its molecular weight is 206.29 g/mol.
Q2: What spectroscopic data is available for Pyclen and its complexes?
A2: Various spectroscopic techniques are employed to characterize Pyclen and its metal complexes. These include:
- NMR Spectroscopy (1H, 13C, 89Y, 31P): Used to determine protonation sequences, study complex structures in solution, analyze metal-induced shifts, and investigate dynamics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- UV-Vis Spectroscopy: Employed to investigate complex formation, determine stability constants, and study redox properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Luminescence Spectroscopy: Used to study the photophysical properties of lanthanide complexes, including emission spectra, quantum yields, and lifetimes. [, , , , , , , ]
- EPR Spectroscopy: Employed to investigate the electronic structure and geometry of paramagnetic metal complexes, particularly Cu(II) complexes. [, ]
- X-ray Diffraction: Used to determine the solid-state structures of Pyclen, its derivatives, and their metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Is Pyclen stable under various conditions?
A3: Pyclen itself is a stable compound. The stability of its metal complexes is influenced by factors such as:
- pH: Stability generally decreases with decreasing pH due to proton-assisted dissociation. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Presence of Competing Metal Ions: The presence of metal ions with high affinity for the ligand can lead to transmetalation. [, ]
- Ligand Modification: Structural modifications of the Pyclen scaffold can significantly impact the kinetic inertness and thermodynamic stability of the resulting metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the applications of Pyclen and its derivatives under various conditions?
A4: Pyclen and its derivatives have been explored for diverse applications due to their ability to form stable complexes with various metal ions. These applications include:
- Magnetic Resonance Imaging (MRI) Contrast Agents: Gd(III) complexes of Pyclen derivatives have shown promise as MRI contrast agents, particularly for liver-specific imaging. [, , , , , , ]
- Radiopharmaceuticals: Pyclen-based chelators have been investigated for radiolabeling with β−-emitters like 90Y for potential use in β-radiotherapy, particularly for liver and brain cancers. [, , ]
- Luminescent Bioprobes: Lanthanide complexes of Pyclen derivatives, especially those containing picolinate antennas, exhibit interesting luminescent properties, making them suitable for in vitro and in vivo bioimaging applications, including two-photon microscopy. [, , ]
- Catalysts: Metal complexes of Pyclen derivatives have shown catalytic activity in reactions such as hydrogen peroxide disproportionation, mimicking the activity of catalase enzymes. []
- Superoxide Dismutase (SOD) Mimics: Cu(II) complexes of Pyclen derivatives have been studied as SOD mimics, exhibiting the potential for therapeutic applications related to oxidative stress. []
Q5: How is computational chemistry employed in Pyclen research?
A5: Computational methods, such as Density Functional Theory (DFT), are extensively used in Pyclen research to:
- Predict Molecular Geometries: DFT calculations help determine the most stable conformations of Pyclen derivatives and their metal complexes in solution and solid state. [, , , , , , , ]
- Rationalize Experimental Observations: Computational studies provide insights into the electronic structure, bonding interactions, and spectroscopic properties of Pyclen complexes, aiding in the interpretation of experimental data. [, , , ]
- Guide Ligand Design: DFT calculations are valuable tools for predicting the properties of new Pyclen derivatives and their metal complexes, guiding the synthesis of compounds with desired characteristics. [, , ]
Q6: How do structural modifications of Pyclen affect its activity and properties?
A6: The Structure-Activity Relationship (SAR) of Pyclen derivatives is heavily influenced by modifications to its scaffold. Key structural changes and their effects include:
- Pendant Arms: The nature, number, and position of pendant arms significantly influence the stability, kinetic inertness, and relaxivity of metal complexes. For example, picolinate arms enhance thermodynamic stability and luminescence properties, while acetate arms can be used to tune water exchange rates and relaxivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Pyridine Functionalization: Modifications to the pyridine ring, such as hydroxylation or substitution with electron-withdrawing or -donating groups, can impact the electronic properties of the ligand, affecting the redox potential, stability, and catalytic activity of the resulting metal complexes. [, , ]
- Capping Bond Effect: The nature of the bonds formed between the metal ion and the donor atoms of the ligand, particularly around the metal coordination environment, significantly influences the stability and kinetic inertness of the complex. This effect is particularly pronounced in dissymmetrically functionalized Pyclen derivatives. []
Q7: What strategies are employed to improve the stability and bioavailability of Pyclen-based compounds?
A7: Various strategies are employed to enhance the stability and bioavailability of Pyclen-based compounds:
- Lipophilic Modifications: Incorporating lipophilic groups, such as alkyl chains, can improve the lipophilicity of the complexes, potentially enhancing their cellular uptake and bioavailability. [, ]
- Conjugation to Targeting Vectors: Conjugating Pyclen-based chelates to biomolecules, such as peptides or antibodies, can improve their targeting ability and delivery to specific tissues or cells. [, , ]
Q8: What analytical methods are used to characterize and quantify Pyclen and its derivatives?
A8: A combination of analytical techniques is employed to characterize and quantify Pyclen and its derivatives:
- Potentiometric Titration: Used to determine protonation constants of the ligand and stability constants of metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Electrospray Ionization Mass Spectrometry (ESI-MS): Provides information on the molecular weight and fragmentation patterns of the compounds. []
Q9: What is known about the toxicity and safety of Pyclen and its derivatives?
A9: While Pyclen itself is considered relatively non-toxic, the toxicity of its metal complexes depends on various factors, including the metal ion, the ligand structure, the dose, and the route of administration.
- In Vitro Toxicity: Some Pyclen-Gd(III) complexes have shown minimal toxicity in cell-based assays. []
- Gd Toxicity: Concerns regarding the toxicity of Gd(III)-based contrast agents, particularly in patients with kidney failure, have fueled the search for alternative metal ions like Mn(II). [, , , ]
Q10: What are the environmental implications of Pyclen and its derivatives?
A10: Limited information is available on the environmental impact and degradation of Pyclen and its derivatives.
Q11: What are the future directions for research on Pyclen and its derivatives?
A11: Ongoing research on Pyclen and its derivatives continues to expand its applications in various fields:
- Development of Safer and More Effective MRI Contrast Agents: Research focuses on developing Mn(II)-based complexes with improved relaxivity and pharmacokinetic profiles while minimizing potential toxicity. [, , , ]
- Targeted Radionuclide Therapy: Efforts are underway to develop Pyclen-based chelators for radiolabeling with therapeutic radionuclides for targeted cancer therapy. [, , ]
- Design of Multimodal Imaging Probes: Combining Pyclen-based chelates with different imaging modalities, such as MRI and optical imaging, holds promise for improved disease diagnosis and monitoring. []
- Exploration of Catalytic Applications: Investigating the catalytic potential of Pyclen-metal complexes, particularly in reactions relevant to biological systems or environmental remediation, remains an active area of research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

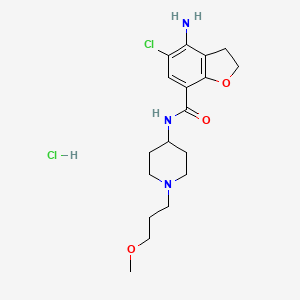
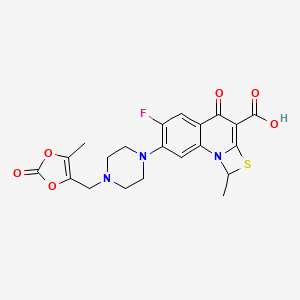
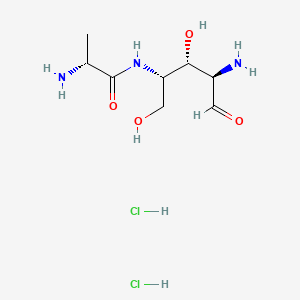
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)
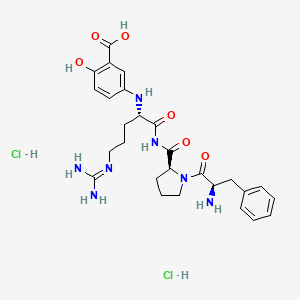


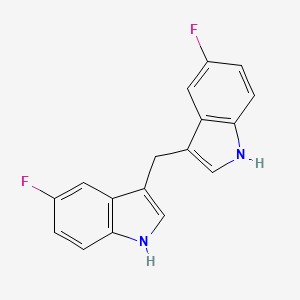
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
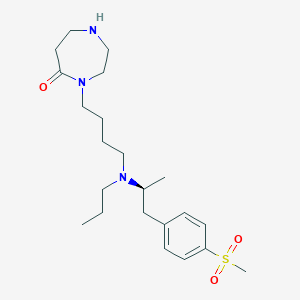

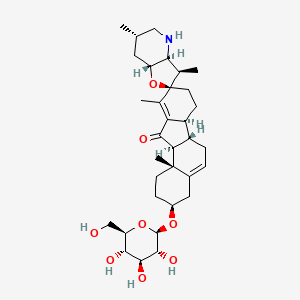
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
